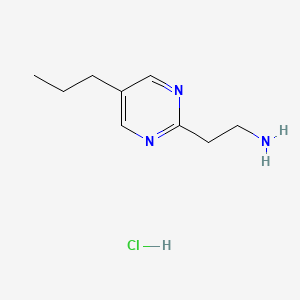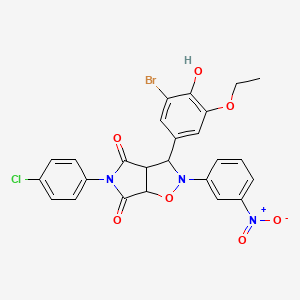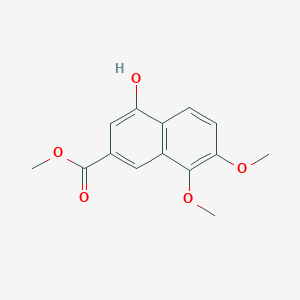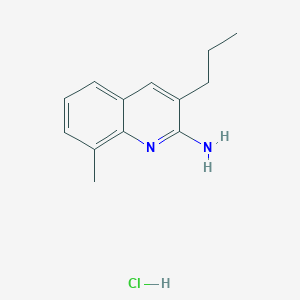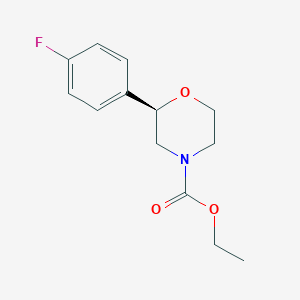![molecular formula C12H19BrO4 B12633718 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate CAS No. 919280-86-7](/img/structure/B12633718.png)
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate is a chemical compound that features a bromoacetate group attached to a hexenyl chain, which is further connected to an oxolan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate typically involves the following steps:
Formation of the Hexenyl Chain: The hexenyl chain can be synthesized through a series of reactions starting from simple alkenes or alkynes.
Attachment of the Oxolan-2-yl Group: The oxolan-2-yl group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Bromoacetate Group: The final step involves the reaction of the intermediate compound with bromoacetic acid or its derivatives under suitable conditions to form the bromoacetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hexenyl chain can be subjected to oxidation or reduction reactions to form different functional groups.
Addition Reactions: The double bond in the hexenyl chain can undergo addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is a common method.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: Products include alkanes or partially reduced intermediates.
科学的研究の応用
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromoacetate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The oxolan-2-yl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl acetate: Similar structure but with an acetate group instead of a bromoacetate group.
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl chloroacetate: Similar structure but with a chloroacetate group instead of a bromoacetate group.
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl iodoacetate: Similar structure but with an iodoacetate group instead of a bromoacetate group.
Uniqueness
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate is unique due to the presence of the bromoacetate group, which imparts distinct reactivity compared to its acetate, chloroacetate, and iodoacetate analogs. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic substitution reactions.
特性
CAS番号 |
919280-86-7 |
|---|---|
分子式 |
C12H19BrO4 |
分子量 |
307.18 g/mol |
IUPAC名 |
6-(oxolan-2-yloxy)hex-1-en-3-yl 2-bromoacetate |
InChI |
InChI=1S/C12H19BrO4/c1-2-10(17-11(14)9-13)5-3-7-15-12-6-4-8-16-12/h2,10,12H,1,3-9H2 |
InChIキー |
KLKJQAYACDTIPF-UHFFFAOYSA-N |
正規SMILES |
C=CC(CCCOC1CCCO1)OC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one](/img/structure/B12633641.png)
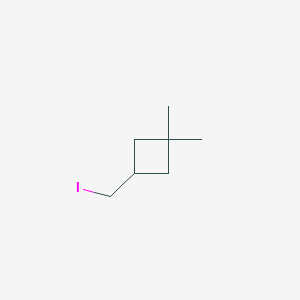
![N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine](/img/structure/B12633662.png)
![(1S,2R,6R,9R)-N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12633671.png)

